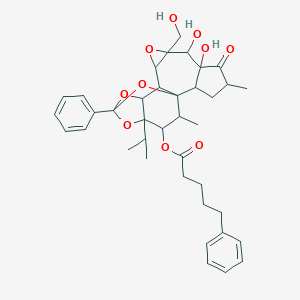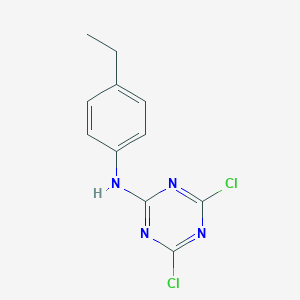![molecular formula C16H16ClN3O2S2 B220029 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential amino acid that plays a crucial role in many physiological processes, including cell proliferation, energy metabolism, and antioxidant defense. The inhibition of glutaminase by CB-839 has been shown to have therapeutic potential in various types of cancer and other diseases.
Mécanisme D'action
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate in the first step of glutaminolysis. Glutaminolysis is a metabolic pathway that plays a critical role in the growth and proliferation of cancer cells and other rapidly dividing cells. By inhibiting glutaminase, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the availability of glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
The inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several biochemical and physiological effects. In cancer cells, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide reduces the levels of intracellular glutamate and other downstream metabolites, leading to a decrease in cell proliferation and an increase in cell death. In addition, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide alters the metabolism of cancer cells, leading to a decrease in the production of ATP, the primary source of energy for cells. This metabolic shift can make cancer cells more susceptible to other therapies, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutaminase in various biological processes. However, 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can make it challenging to use 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in certain experimental settings.
Orientations Futures
For research on 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide include the development of more potent and selective inhibitors of glutaminase, the identification of biomarkers that can predict response to 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide, and the evaluation of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide in clinical trials. In addition, the combination of 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation.
Méthodes De Synthèse
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-glutamine to form N-(tert-butoxycarbonyl)-L-glutaminyl-2-chlorobenzoyl chloride. This compound is then reacted with thioacetamide to form 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)-N-(tert-butoxycarbonyl)-L-glutaramide. Finally, the tert-butoxycarbonyl protecting group is removed using trifluoroacetic acid to yield 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide.
Applications De Recherche Scientifique
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer and other diseases. In cancer, the inhibition of glutaminase by 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to reduce the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy and radiation therapy, and overcome resistance to targeted therapies. 2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide has also shown promise in the treatment of other diseases, including metabolic disorders, neurodegenerative diseases, and viral infections.
Propriétés
Nom du produit |
2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C16H16ClN3O2S2 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
2-[(2-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-3-9-8(2)24-15(12(9)13(18)21)20-16(23)19-14(22)10-6-4-5-7-11(10)17/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23) |
Clé InChI |
PWYCRYBHSZPNBA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
SMILES canonique |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)

![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)



![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)
![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)